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Cat. No.: S523161

Chemical Profile and Core Pharmacology

Centbucridine is a unique local anesthetic agent with the following core characteristics:

¢ Chemical Name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] [2].
e Chemical Class: A quinoline derivative, explicitly categorized as a hon-ester, non-amide compound
[2] [3].

¢ Place of Origin: It was synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India
[1] [2] [3]-

o Key Pharmacological Advantage: It possesses an inherent vasoconstrictor property [2] [3] [4].
This distinguishes it from many other local anesthetics like lignocaine, which cause vasodilation and
often require the addition of vasoconstrictors such as adrenaline.

Efficacy and Clinical Data Comparison

The following table summarizes key quantitative data from comparative clinical studies of Centbucridine

versus Lignocaine, a gold standard in local anesthesia.
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Parameter

Centbucridine
(0.5%)

Lignocaine (2%
with Adrenaline)

Statistical Significance &
Context

Relative Potency

Onset of
Anesthesia

Duration of
Anesthesia

Anesthesia Depth
(VAS Score 0)

Cardiovascular
Effects

0.5% concentration

162.92 + 64.4
seconds [2]

151.01+44.4
minutes [2]

82% of patients [2]

No significant
changes from
baseline [2] [3].

2% concentration

176.03 £ 58.2
seconds [2]

111.07 £ 24.9
minutes [2]

83% of patients [2]

Mild blood pressure
fluctuations in some
patients [1] [2].

Detailed Experimental Protocols

Reported to be 4-8 times more
potent than Lignocaine [1] [2].

Not statistically significant
(P=0.121); similar rapid onset [2].

Statistically significant longer
duration (P=0.00) [2].

No significant difference; both
provide adequate depth for
procedures [2].

Centbucridine offers superior
cardiovascular stability, beneficial
when vasoconstrictors are
contraindicated [2] [3].

For researchers seeking to replicate or evaluate past studies, here are the methodologies from key clinical

trials.

Protocol for Dental Extraction Efficacy Study [2]

This is a representative example of a randomized controlled trial (RCT) design.

¢ Objective: To compare the efficacy and cardiovascular effects of 0.5% Centbucridine HCI with 2%
Lignocaine HCI with adrenaline (1:200,000) for mandibular molar extraction.
e Study Design: Double-blind, randomized controlled trial.
e Participants: 198 healthy adults (ASA-I), aged 18-60.
¢ Intervention:
o Group I: Received a single cartridge of 0.5% Centbucridine HCI (n=100).
o Group lI: Received a single cartridge of 2% Lignocaine HCI with 1:200,000 adrenaline (n=98).

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.academia.edu/51924825/A_New_Era_of_Local_Anaesthetic_Agent_Centbucridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3454236/
https://www.academia.edu/51924825/A_New_Era_of_Local_Anaesthetic_Agent_Centbucridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3454236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227438/
https://www.smolecule.com/products/s523161?utm_src=pdf-body
https://www.smolecule.com/products/s523161?utm_src=pdf-body
https://www.smolecule.com/products/s523161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Administration was via a standardized Inferior Alveolar Nerve Block.
e Assessment Criteria:
o Onset of Anesthesia: Measured in seconds, both subjectively (patient-reported numbness)
and objectively (loss of sharp sensation to pinprick test with a 20-gauge needle).
o Duration of Anesthesia: Time in minutes from onset until the patient reported a return of
normal sensation, confirmed objectively.
o Depth of Anesthesia: Assessed using a Visual Analogue Scale (VAS: 0="no pain" to
5="unbearable pain") during the procedure.
o Cardiovascular Parameters: Pulse and blood pressure were recorded pre-operatively
(baseline) and at 10, 20, 30, and 60-minute intervals post-injection.
¢ Statistical Analysis: Student's t-test was used, with a p-value of less than 0.05 considered
statistically significant.

Protocol for Neurotoxicity Evaluation (Pre-Clinical) [1]

A foundational animal study that informed the clinical safety profile.

¢ Objective: Experimental evaluation of the potential neurotoxicity of Centbucridine.

¢ Methodology: The study assessed the direct effects of the drug on nerve structure and function in an
animal model, though the specific details of the model and dosing are not provided in the available
abstract [1].

e Key Finding: The study concluded that Centbucridine did not cause permanent alteration of nerve
structure, aligning with one of the key properties of an ideal local anesthetic [1].

Pharmacological Profile and Research Context

The diagram below synthesizes the available information on Centbucridine's characteristics and research

status, which may be useful for project planning.
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Centbucridine

Chemical Profile Key Attributes Research Context

(Class: Quinoline derivative) (Potency: 4-8x Lignocaine) (Status: InvestigationaD
(I’ype: Non-ester, non-amide) Guration: ~151 min (IongerD (Availability: Primarily in India)
Gasoconstrictor: Inherent propert)) (Safety: Better CVS stability) (Data Recency: Studies up to 2018)

Click to download full resolution via product page

Centbucridine's technical profile highlights its unique chemistry and clinical advantages within a specific

research context.

Limitations and Research Gaps

The most critical consideration for a professional audience is the scope and recency of the available data:

e Dated Research: The latest primary clinical study identified is from 2018. There is a significant lack
of recent, large-scale clinical trials or post-market surveillance data.

e Geographical Limitation: Nearly all published research on Centbucridine originates from
institutions in India. Its evaluation and acceptance in broader international regulatory frameworks (like
the US FDA or European EMA) are not documented in the search results.

¢ Mechanistic Gaps: While the clinical efficacy and safety are documented, the exact molecular
signaling pathway and detailed metabolic fate (pharmacokinetics) of Centbucridine are not
elaborated in the available literature. Its "inherent vasoconstrictor" property is noted, but the specific
mechanism remains an area for further investigation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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